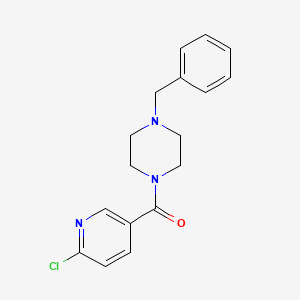

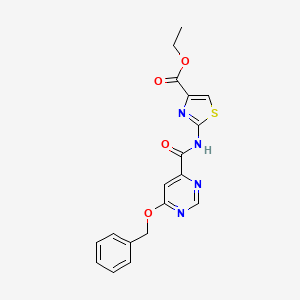

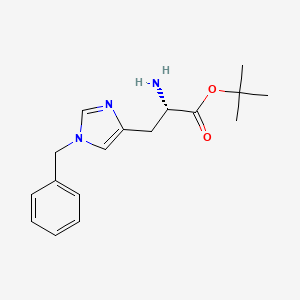

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone” is a chemical compound that has been studied for its potential applications in the field of neuropharmacology . It has been identified as a potential 5-HT3 receptor antagonist, which means it could play a role in the management of psychiatric disorders such as depression and anxiety .

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been explored as a precursor in the synthesis of various derivatives with antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives. These derivatives demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Neurogenic and Neuroprotective Effects

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone derivatives have shown potential in enhancing synaptic plasticity and reversing impairments in motor and cognitive functions in a mouse model of Angelman Syndrome. Liu et al. (2019) explored NSI-189, a derivative, highlighting its neurogenic and neuroprotective effects through activation of the TrkB and Akt pathways, suggesting a potential treatment avenue for Angelman Syndrome (Liu et al., 2019).

Crystal Structure Analysis

Investigations into the crystal structures of related compounds provide insights into their chemical interactions and potential applications. Revathi et al. (2015) analyzed the crystal structure of an adduct of a similar compound, revealing the significance of intermolecular hydrogen bonds in the formation of chains extending along the c-axis direction. Such studies are crucial for understanding the molecular arrangements that might influence the biological activity of these compounds (Revathi et al., 2015).

Synthesis Methods

Research into the synthesis of (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone and its derivatives has led to the development of new methods. For example, Chang et al. (2006) reported the synthesis of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones starting from different 1-substituted 4-benzhydrylidenepiperidines via CAN-mediated rearrangement. This method provides a facile strategy for synthesizing meperidine analogs (Chang et al., 2006).

Enzyme Inhibition

Compounds bearing the (4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone scaffold have been evaluated for their potential as enzyme inhibitors. Morera et al. (2012) prepared and tested a series of derivatives on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying compounds with significant inhibitory activity. This research suggests potential therapeutic applications in targeting endocannabinoid metabolic enzymes (Morera et al., 2012).

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-16-7-6-15(12-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBVKLEMQBMGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperazin-1-yl)(6-chloropyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)